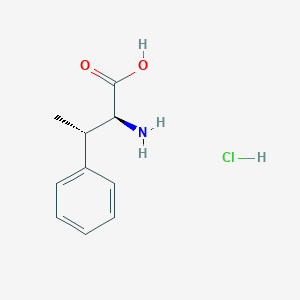
(2S,3S)-2-Amino-3-phenylbutyric acid-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (2S,3S)-related compounds involves highly diastereoselective methods. For example, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin, using trimethyl-aluminum as a key step (Shibata, Itoh, & Terashima, 1998). Another approach started from diethyl (R)-(1-phenylethyl)malonate, obtained by desulfurization of the adduct in the stereoselective Michael reaction (Tsuchihashi, Mitamura, & Ogura, 1979).
Molecular Structure Analysis
The molecular structure of compounds related to (2S,3S)-2-Amino-3-phenylbutyric acid showcases intricate interactions and formations. For instance, studies on similar compounds like 2-Hydroxyisobutyric acid-CoA Ligase reveal the determinant features for substrate specificity and describe a multi-conformational catalytic cycle, providing insights into the molecular structure and function of related enzymes (Zahn et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving (2S,3S)-related compounds often entail the formation of intermediates and end products with significant pharmacological activity. For instance, the synthesis and characterization of 3,4-disubstituted 4-aminobutanoic acids, including derivatives like Phenibut, highlight the chemical reactivity and potential pharmacological applications of these compounds (Vasil'eva et al., 2016).
Applications De Recherche Scientifique
Optical Resolutions and Crystallization
The compound (2S,3S)-2-Amino-3-phenylbutyric acid-HCl, similar to its racemic form, has been studied for its properties in optical resolutions and crystallization processes. The research emphasized the importance of optically active compounds in pharmaceutical synthesis and the methods to achieve high optical purity through preferential crystallization and other techniques. This illustrates the compound's relevance in the preparative chemistry field, particularly in synthesizing enantiomerically pure compounds for therapeutic purposes (Shiraiwa et al., 2006).
Enzymatic Hydrolysis
Studies have explored the use of specific enzymes like penicillin G acylase for the enantioselective hydrolysis of derivatives of (2S,3S)-2-Amino-3-phenylbutyric acid. This process is significant for producing optically pure compounds, highlighting the compound's role in chiral chemistry and its potential applications in developing pharmaceutical agents with high enantiomeric purity (Wei Dongzhi, 2011).
Intermediate in Synthesis of HIV Protease Inhibitors
A research outlined a facile and efficient route to synthesize derivatives of (2S,3S)-2-Amino-3-phenylbutyric acid, highlighting its role as a key intermediate in the synthesis of HIV protease inhibitors. This points to the compound's crucial role in medicinal chemistry, particularly in the synthesis of therapeutics targeting specific viral proteins (Lei et al., 2005).
Synthesis of Aminobutyric Acid Derivatives
The compound has been a focal point in the synthesis of β-substituted γ-aminobutyric acid derivatives, showcasing its significance in the realm of organic chemistry and drug development. These derivatives have various pharmacological activities, underlining the compound's versatility and its potential in creating new therapeutic agents (Vasil'eva et al., 2016).
Ligase Activity and Metabolic Pathways
Research has also investigated the ligase activity of enzymes in relation to compounds like 2-Hydroxyisobutyric acid, which shares structural similarities with this compound. These studies are crucial for understanding metabolic pathways and enzyme mechanisms, potentially leading to novel applications in biotechnology and therapeutic development (Zahn et al., 2019).
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-KUSKTZOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

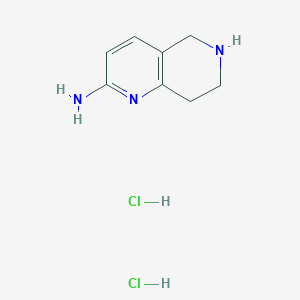
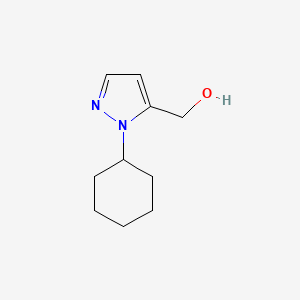

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
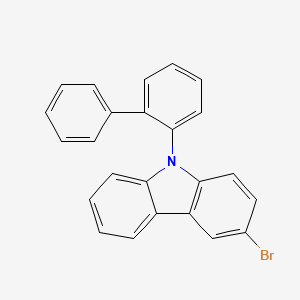

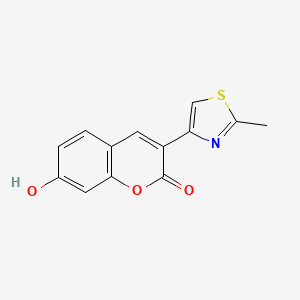
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)
![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)